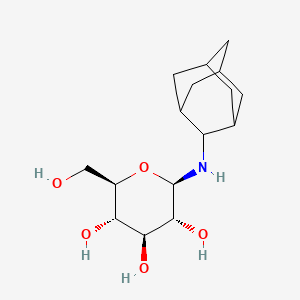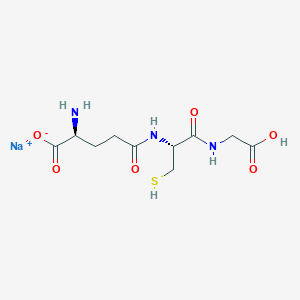
Migravess
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Migravess is a combination medication used for the symptomatic treatment of acute migraine. It is an effervescent tablet that contains aspirin (325 mg) and metoclopramide (5 mg) . Aspirin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that helps alleviate pain and inflammation, while metoclopramide is an antiemetic that helps relieve nausea and vomiting associated with migraines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Migravess is prepared by combining aspirin and metoclopramide in an effervescent tablet form. The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, while metoclopramide is synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with various reagents .
Industrial Production Methods
In industrial production, the active ingredients (aspirin and metoclopramide) are mixed with excipients and compressed into effervescent tablets. The tablets are then packaged and distributed for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Migravess undergoes various chemical reactions, including:
Hydrolysis: Aspirin can hydrolyze to salicylic acid and acetic acid in the presence of water.
Oxidation: Aspirin can undergo oxidation to form quinone derivatives.
Substitution: Metoclopramide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Quinone derivatives.
Substitution: Various substituted metoclopramide derivatives.
Applications De Recherche Scientifique
Migravess has several scientific research applications, including:
Chemistry: Studying the chemical stability and reactivity of aspirin and metoclopramide.
Biology: Investigating the pharmacokinetics and pharmacodynamics of the combination medication.
Medicine: Evaluating the efficacy and safety of this compound in treating acute migraine.
Industry: Developing improved formulations and delivery methods for the medication.
Mécanisme D'action
Migravess exerts its effects through the combined actions of aspirin and metoclopramide. Aspirin inhibits the enzyme cyclooxygenase, reducing the production of prostaglandins that cause pain and inflammation. Metoclopramide acts as a dopamine receptor antagonist, blocking the action of dopamine in the chemoreceptor trigger zone and reducing nausea and vomiting .
Comparaison Avec Des Composés Similaires
Migravess can be compared with other combination medications used for migraine treatment, such as Paramax, which contains paracetamol and metoclopramide. While both medications contain metoclopramide to address nausea and vomiting, this compound uses aspirin for pain relief, whereas Paramax uses paracetamol . This difference in analgesic components can influence the choice of medication based on patient-specific factors and preferences .
Similar Compounds
Paramax: Contains paracetamol and metoclopramide.
Excedrin Migraine: Contains aspirin, acetaminophen, and caffeine.
Midrin: Contains isometheptene, dichloralphenazone, and acetaminophen.
Propriétés
Numéro CAS |
75334-04-2 |
|---|---|
Formule moléculaire |
C23H31Cl2N3O6 |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |
Clé InChI |
STXBRGVUPSJIHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)






